molecular formula C12H8N2O5 B5046202 5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione CAS No. 4551-03-5

5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione

Cat. No.: B5046202
CAS No.: 4551-03-5
M. Wt: 260.20 g/mol
InChI Key: NSJGTQPGBBWIIQ-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione is a complex organic compound with a unique structure that includes a benzodioxole ring fused to a hexahydropyrimidine-2,4,6-trione core

Preparation Methods

The synthesis of 5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione can undergo various chemical reactions, including:

Scientific Research Applications

5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar compounds to 5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione include other benzodioxole derivatives and hexahydropyrimidine-2,4,6-trione analogs. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-10-7(11(16)14-12(17)13-10)3-6-1-2-8-9(4-6)19-5-18-8/h1-4H,5H2,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJGTQPGBBWIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293049
Record name 5-(1,3-benzodioxol-5-ylmethylene)pyrimidine-2,4,6(1h,3h,5h)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4551-03-5
Record name NSC86984
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(1,3-benzodioxol-5-ylmethylene)pyrimidine-2,4,6(1h,3h,5h)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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